5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-methanesulfonylphenylamine with cyanogen chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazine ring can also interact with nucleic acids, potentially affecting gene expression and protein synthesis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-1,2,4-triazin-3-amine
- 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine
- 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine
Uniqueness
5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in polar solvents and increases its reactivity towards nucleophiles. Additionally, the methanesulfonyl group can form strong interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-17(15,16)8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINYHCZXYMAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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